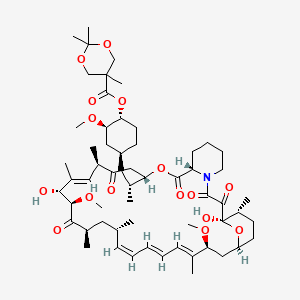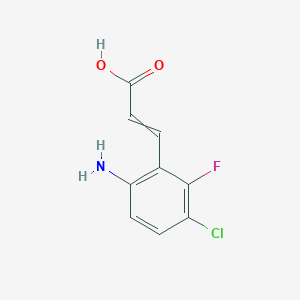![molecular formula C23H21IN2O3 B13401756 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzylamino intermediate, followed by coupling with a phenylpropanoyl group. The iodination of the benzoic acid moiety is usually achieved through electrophilic substitution reactions using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or iodobenzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzylamino and phenylpropanoyl groups can interact with enzymes or receptors, modulating their activity. The iodobenzoic acid moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- (2S)-2-(Propylamino)-1-propanol hydrochloride
- (2S)-2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid
Uniqueness
2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid is unique due to the presence of the iodobenzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C23H21IN2O3 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-[[2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29) |
InChI Key |
IRDIXDXDSUBHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
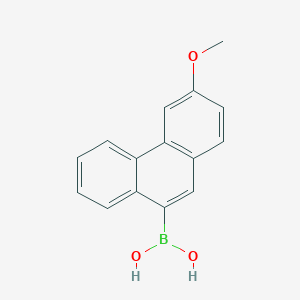
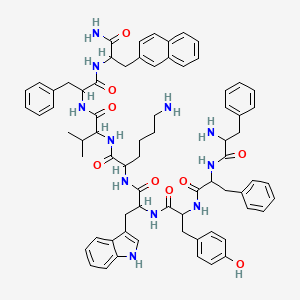
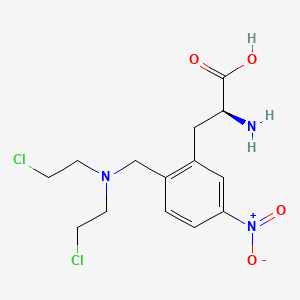
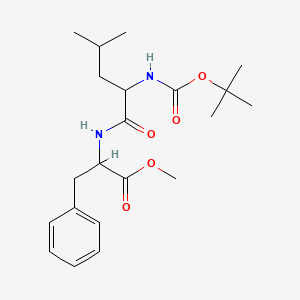

![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
